molecular formula C18H14 B7698304 1-Ethylpyrene CAS No. 56142-12-2

1-Ethylpyrene

Cat. No. B7698304
CAS RN: 56142-12-2
M. Wt: 230.3 g/mol
InChI Key: ZWAMZDRREBOHIO-UHFFFAOYSA-N
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Description

1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a derivative of pyrene, which is a common PAH found in coal tar, cigarette smoke, and other sources of combustion. This compound has a molecular formula of C18H14 and a molecular weight of 230.31 g/mol.

Scientific Research Applications

  • Pyrolysis Studies : 1-Ethylpyrene has been studied in the context of pyrolysis. Smith and Savage (1992) investigated the pyrolysis of this compound, revealing that it undergoes facile hydrogenolysis, shedding light on its reactivity under thermal decomposition conditions (Smith & Savage, 1992).

  • Fluorescent Probe Studies : Vorobyova et al. (1998) utilized this compound in fluorescent probe experiments to study aqueous solutions of hydrophobically modified poly(ethylene oxide). This research demonstrates its usefulness as a fluorescent probe in the study of micelle-like structures in water (Vorobyova et al., 1998).

  • Material Science : Itaya et al. (1990) explored the fluorescence characteristics of this compound in poly(methyl methacrylate) films, particularly when subjected to laser ablation. This study highlights its potential in understanding the effects of laser ablation on polymeric materials (Itaya et al., 1990).

  • Molecular Imprinting : Serrano et al. (2015) synthesized a molecularly imprinted polymer using 1-hydroxypyrene, a structural analog of this compound, for isolating it from human urine. This illustrates its potential in environmental and health studies (Serrano et al., 2015).

  • Polymer Research : Horiuchi et al. (1999) examined the association structures in solutions of a hydrophobic polymer using this compound, providing insights into polymer science, particularly concerning hydrophobic interactions (Horiuchi et al., 1999).

properties

IUPAC Name

1-ethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMZDRREBOHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878251
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17088-22-1, 56142-12-2
Record name 1-Ethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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